4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a methylsulfamoyl phenyl group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenol, which is then reacted with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is further reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound. The use of automated systems and advanced monitoring techniques ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted phenoxy derivatives .
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
4-(2,4-dichlorophenoxy)butanoic acid: Another compound with a similar backbone but different functional groups.
2-methyl-4-chlorophenoxyacetic acid (MCPA): A related herbicide with similar chemical properties
Uniqueness
4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide is unique due to its combination of dichlorophenoxy and methylsulfamoyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(methylsulfamoyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-20-26(23,24)14-7-5-13(6-8-14)21-17(22)3-2-10-25-16-9-4-12(18)11-15(16)19/h4-9,11,20H,2-3,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTTZGQFGZVRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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